![molecular formula C8H7BrN2 B11771166 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. It is a derivative of pyridine and pyrrole, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the pyrrolo[3,2-c]pyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 2-methyl-1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 2-methyl-1H-pyrrolo[3,2-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
Drug Discovery and Development
Cancer Therapeutics
One of the primary applications of 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is in the development of anti-cancer agents. Research indicates that this compound can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By blocking FGFR signaling pathways, the compound has been shown to reduce proliferation in specific cancer cell lines, suggesting its potential as a lead compound for further drug development against cancers such as breast and ovarian cancer .
Anti-inflammatory Agents
In addition to its anticancer properties, derivatives of this compound have been explored for their anti-inflammatory effects. The compound's ability to interact with various biomolecules positions it as a candidate for treating inflammatory diseases .
Synthesis and Chemical Properties
The synthesis of this compound typically involves bromination and cyclization reactions. A common method utilizes sodium hydride in N,N-dimethylformamide as a solvent, followed by quenching with methanol to yield the desired product. This compound can also participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the pyrrole moiety .
Antimicrobial Properties
Studies have shown that derivatives of pyrrolo[3,2-c]pyridine exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting their potential use as antimicrobial agents .
Neuroprotective Effects
Research into pyrrolo[3,2-c]pyridine derivatives has also revealed neuroprotective properties. These compounds have been investigated for their potential applications in treating neurodegenerative diseases due to their ability to modulate neuroinflammation and oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents at different positions on the pyrrolopyridine scaffold can significantly influence biological activity. For instance, modifications at the 6-position or variations in the methyl group can enhance potency against specific biological targets .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- 2-Bromo-6-methylpyridine
- 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
Uniqueness
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl substituents influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Biological Activity
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound notable for its unique pyrrolopyridine structure, characterized by the presence of a bromine atom at the 6-position and a methyl group at the 2-position. Its molecular formula is C8H7BrN2. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research and potential therapeutic applications.
The synthesis of this compound typically involves bromination and cyclization reactions. A common synthetic route employs sodium hydride in N,N-dimethylformamide as a solvent, followed by quenching with methanol to yield the desired product. The compound's structure allows for various electrophilic aromatic substitution reactions due to the electron-rich nature of the pyrrole moiety.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and survival. Inhibiting FGFR signaling pathways has been linked to reduced proliferation in certain cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.12 - 0.21 | Inhibition of tubulin polymerization |
MCF-7 | Moderate | Induction of apoptosis |
SGC-7901 | Moderate | FGFR signaling inhibition |
The mechanism of action involves binding to specific molecular targets such as kinases, thereby inhibiting their activity. This inhibition can suppress cell proliferation and induce apoptosis in cancer cells. The compound's interactions with FGFRs and its ability to disrupt tubulin dynamics are particularly noteworthy .
Case Studies
A study investigating the effects of this compound on HCT116 human tumor xenografts demonstrated dose-dependent inhibition of tumor growth, showcasing its potential as an effective therapeutic agent against colorectal cancer . Another study highlighted its role as a kinase inhibitor, specifically targeting MPS1, which is involved in cell cycle regulation .
Potential Applications
Beyond cancer therapy, this compound is being explored for its anti-inflammatory properties and potential use in treating various diseases. Its derivatives have shown promise as anti-inflammatory agents and may be beneficial in conditions characterized by excessive inflammation.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds. The following table summarizes some structural analogs and their respective biological activities.
Table 2: Comparison of Structural Analogs
Compound Name | CAS Number | Biological Activity |
---|---|---|
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | 1086064-46-1 | Moderate anticancer activity |
5-Bromo-2-methylpyridin-3-amine | 914358-73-9 | Anti-inflammatory properties |
6-Bromo-1H-pyrrolo[3,2-c]pyridine | 1246552-50-0 | FGFR inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine?
- Methodological Answer : The compound is typically synthesized via bromination of the parent pyrrolopyridine scaffold. A widely used approach involves reacting 2-methyl-1H-pyrrolo[3,2-c]pyridine with brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
- Key Data :
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on a combination of techniques:
- NMR : 1H and 13C NMR to verify substitution patterns (e.g., bromine at position 6, methyl at position 2).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (211.06 g/mol) .
- X-ray Crystallography : For unambiguous assignment of regiochemistry in crystalline derivatives .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and chloroform; sparingly soluble in water. Optimize stock solutions in DMSO for biological assays .
- Stability : Store at –20°C under inert atmosphere (N2) to prevent decomposition. Monitor via TLC for degradation over time .
Advanced Research Questions
Q. How to address low yields in bromination reactions during synthesis?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-bromination or ring oxidation). Mitigation strategies include:
- Temperature Control : Maintain reaction at ≤25°C to suppress side pathways.
- Catalytic Additives : Use Lewis acids (e.g., FeCl3) to enhance regioselectivity .
- Purification : Employ gradient elution in column chromatography to separate byproducts .
- Data Contradiction Analysis : Discrepancies in reported yields (60–75% vs. 50–65% in some studies) may arise from variations in NBS purity or solvent drying protocols .
Q. What strategies optimize the compound’s reactivity for cross-coupling reactions?
- Methodological Answer : The bromine atom at position 6 is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Pd(PPh3)4 or XPhos Pd G3 for aryl couplings.
- Solvent System : Use toluene/EtOH (3:1) with K2CO3 as base.
- Monitoring : Track reaction progress via LC-MS to prevent over-functionalization .
- Case Study : Substitution with phenylboronic acid achieved 85% conversion under optimized conditions .
Q. How to resolve discrepancies in spectroscopic data across studies?
- Methodological Answer : Conflicting NMR or MS data may arise from impurities or tautomeric forms. Validate by:
- 2D NMR (COSY, HSQC) : Confirm spin systems and connectivity.
- Isotopic Labeling : Use 15N-labeled analogs to clarify tautomerism in the pyrrolopyridine ring .
- Example : A reported 1H NMR shift at δ 7.8 ppm (aromatic H) was later corrected to δ 7.5 ppm after re-isolation .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize assays based on target hypotheses:
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Anti-inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages .
- Data Interpretation : Correlate bioactivity with substituent effects (e.g., methyl group’s role in membrane permeability) .
Q. Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3 |
InChI Key |
VLCUIZAOGJBWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(C=C2N1)Br |
Origin of Product |
United States |
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